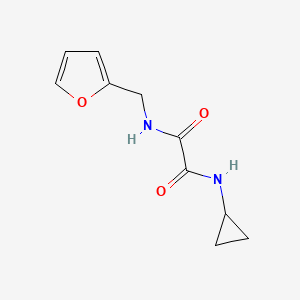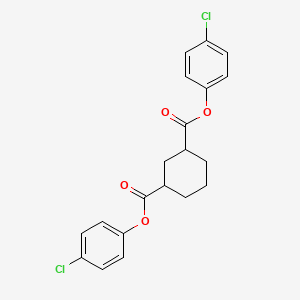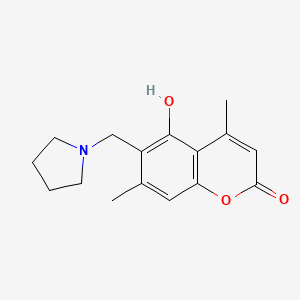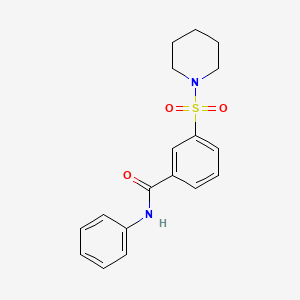![molecular formula C21H32N2O B5917694 N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea CAS No. 300544-08-5](/img/structure/B5917694.png)
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea
Descripción general
Descripción
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea, also known as DCU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCU is a cyclic urea derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been investigated as a potential anticancer agent due to its ability to inhibit tubulin polymerization. N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. In materials science, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Mecanismo De Acción
The mechanism of action of N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea varies depending on the application. In anticancer research, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been shown to inhibit tubulin polymerization, which is essential for cell division. In Alzheimer's disease research, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea inhibits acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain. In materials science, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
Biochemical and Physiological Effects
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been shown to have various biochemical and physiological effects depending on the application. In anticancer research, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been shown to induce apoptosis in cancer cells. In Alzheimer's disease research, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been shown to improve cognitive function and memory. In materials science, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been used to synthesize materials with unique properties, such as high mechanical strength and thermal stability. In catalysis, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has been used to synthesize metal complexes with potential applications in catalytic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea in lab experiments is its versatility, as it can be used in various applications, including medicinal chemistry, materials science, and catalysis. Another advantage is its ability to form stable complexes with metals, which can be used in catalytic reactions. However, a limitation of using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea in lab experiments is its high cost and low availability, which can limit its widespread use.
Direcciones Futuras
There are several future directions for N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea research. In medicinal chemistry, future research could focus on developing N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea derivatives with improved anticancer activity and reduced toxicity. In materials science, future research could focus on using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea to synthesize materials with specific properties for various applications. In catalysis, future research could focus on developing new metal complexes using N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea as a ligand for various catalytic reactions. Overall, N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea has the potential to be a valuable building block for various applications, and further research could lead to new discoveries and applications.
Métodos De Síntesis
N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea can be synthesized using different methods, including the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and urea, or the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and phosgene. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with cyclohexanone and isocyanate. The synthesis of N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea requires careful optimization of reaction conditions to obtain high yields and purity.
Propiedades
IUPAC Name |
1,3-bis(2-tricyclo[5.2.1.02,6]decanyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-9-1-3-17(20)13-5-7-15(20)11-13)23-21-10-2-4-18(21)14-6-8-16(21)12-14/h13-18H,1-12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJVESFZXJORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)NC(=O)NC45CCCC4C6CCC5C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225510 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N,N'-bis(perhydro-4,7-methanoindan-3a-yl)- | |
CAS RN |
300544-08-5 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300544-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)


![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)



![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)
